N-(2,4-difluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
Overview
Description
“2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone” is a molecular scaffold for triazole antifungal medications, for instance, fluconazole, voriconazole, and efinaconazole . It has a difluoroacetophenone that is attached to a triazole unit .
Molecular Structure Analysis
The compound has an empirical formula of C10H7F2N3O and a molecular weight of 223.18 .Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 223.18 . Its melting point ranges from 103°C to 107°C .Scientific Research Applications
Synthesis and Chemical Reactivity
The study of the synthesis and reactivity of related compounds, such as N-(2,4-dinitrophenyl)-5-phenyl-2H-1,2,3-triazol-4-ylurea, has been quantitatively studied, highlighting the potential for similar compounds to undergo specific rearrangements and providing insight into the structural influences on reactivity and stability of the final products (Cosimelli et al., 2001).
Azole Coupling Products
Research into the reaction of azo coupling with aromatic amines, resulting in N-substituted azoles, provides foundational knowledge for the synthesis and potential applications of azole derivatives, including triazole compounds. This research outlines the formation of stable azo and triazene derivatives, which are relevant to the synthesis of N-(2,4-difluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide (Pr̆ikryl et al., 2007).
Novel Antifungal Agents
The process development of Voriconazole, a novel broad-spectrum triazole antifungal agent, involves the synthesis of related triazole compounds. This research emphasizes the significance of stereochemistry and the potential therapeutic applications of triazole derivatives, suggesting possible biomedical research applications for similar compounds (Butters et al., 2001).
Thermal Stability and Energetic Materials
The evaluation of thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles based on bond lengths of chemical substituents uses a pulsed photoacoustic technique. This research indicates that similar compounds could have applications in the development of propellants and explosives, showcasing the importance of structural analysis in determining material properties (Rao et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N5O3/c16-10-2-3-12(11(17)6-10)20-15(23)9-1-4-13(14(5-9)22(24)25)21-8-18-7-19-21/h1-8H,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVILGIBWZNQKOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-])N3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169848 | |
Record name | N-(2,4-Difluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338407-88-8 | |
Record name | N-(2,4-Difluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338407-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Difluorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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